N-(3-chloro-4-methoxyphenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-methoxy-3-nitrobenzamide is an organic compound characterized by the presence of a chloro, methoxy, and nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a methoxy-substituted benzene ring, followed by the introduction of a chloro group through electrophilic aromatic substitution. The final step involves the formation of the benzamide by reacting the substituted benzene with an appropriate amine under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may enhance the compound’s ability to bind to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide: Lacks the nitro group, which may result in different chemical and biological properties.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-6-4-10(8-11(13)16)17-15(19)9-3-5-14(23-2)12(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYSQBLGUCSYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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